

Genetic Mutations in the CSF1R Gene: A Technical Guide to Associated Diseases

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Introduction

Mutations in the Colony-Stimulating Factor 1 Receptor (**CSF1R**) gene are the primary cause of a rare, adult-onset, and progressive neurodegenerative disorder. This condition, inherited in an autosomal dominant pattern, is characterized by significant damage to the white matter of the brain.^[1] Historically known by several names, including Hereditary Diffuse Leukoencephalopathy with Spheroids (HDLS) and Pigmentary Orthochromatic Leukodystrophy (POLD), the scientific community is increasingly adopting the unifying term **CSF1R**-related leukoencephalopathy to describe the spectrum of diseases arising from these mutations.^{[2][3]} The **CSF1R** protein is a crucial receptor tyrosine kinase for the development and maintenance of microglia, the resident immune cells of the central nervous system.^[4] Consequently, **CSF1R**-related leukoencephalopathy is now considered a primary microgliopathy.^{[3][5]} This technical guide provides an in-depth overview of the genetic mutations in the **CSF1R** gene, their associated diseases, the underlying molecular mechanisms, and the experimental methodologies used in their study.

Clinical Manifestations and Disease Progression

CSF1R-related leukoencephalopathy typically manifests in adulthood, with a mean age of onset around 43 years.^{[5][6]} However, the age of onset can range from 18 to 78 years.^{[6][7]} The clinical presentation is heterogeneous and can often lead to misdiagnosis as other neurodegenerative or psychiatric disorders.^[8]

Initial symptoms frequently include cognitive decline (59%), psychiatric and behavioral changes (44%), and motor deficits (38%).^{[4][7]} The cognitive impairments often present as frontal lobe dysfunction, with deficits in executive function and attention.^[7] Psychiatric symptoms can include depression, apathy, anxiety, and personality changes.^[2] Motor symptoms may manifest as parkinsonism, gait disturbances, and spasticity.^[9]

The disease follows a rapidly progressive course, with an average duration of approximately 6 to 8 years from the onset of symptoms to death, although the range can be wide (1 to 29 years).^{[6][10]}

Quantitative Data on CSF1R-Related Leukoencephalopathy

The following tables summarize key quantitative data on the clinical characteristics of **CSF1R**-related leukoencephalopathy.

Clinical Parameter	Mean Value (Range)	References
Age of Onset	43 years (18-78 years)	^{[5][6]}
Age of Onset (Females)	40 years	^{[5][6]}
Age of Onset (Males)	47 years	^{[5][6]}
Disease Duration	6.8 years (1-29 years)	^[6]

Age-Dependent Penetrance	Percentage of Carriers with Symptoms	References
By age 27	10%	^{[5][6]}
By age 43	50%	^{[5][6]}
By age 60	95%	^{[5][6]}

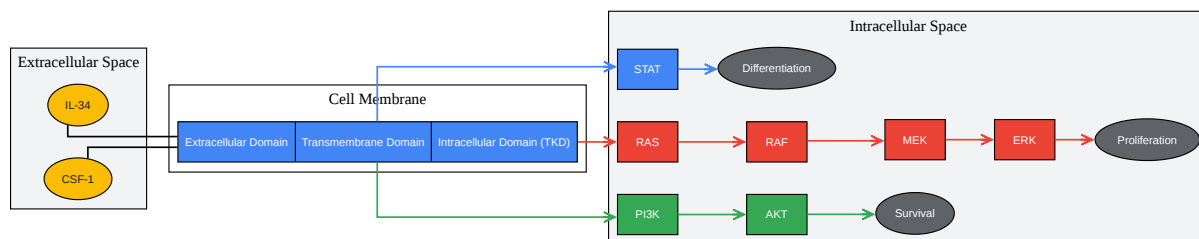
Genetics of CSF1R-Related Leukoencephalopathy

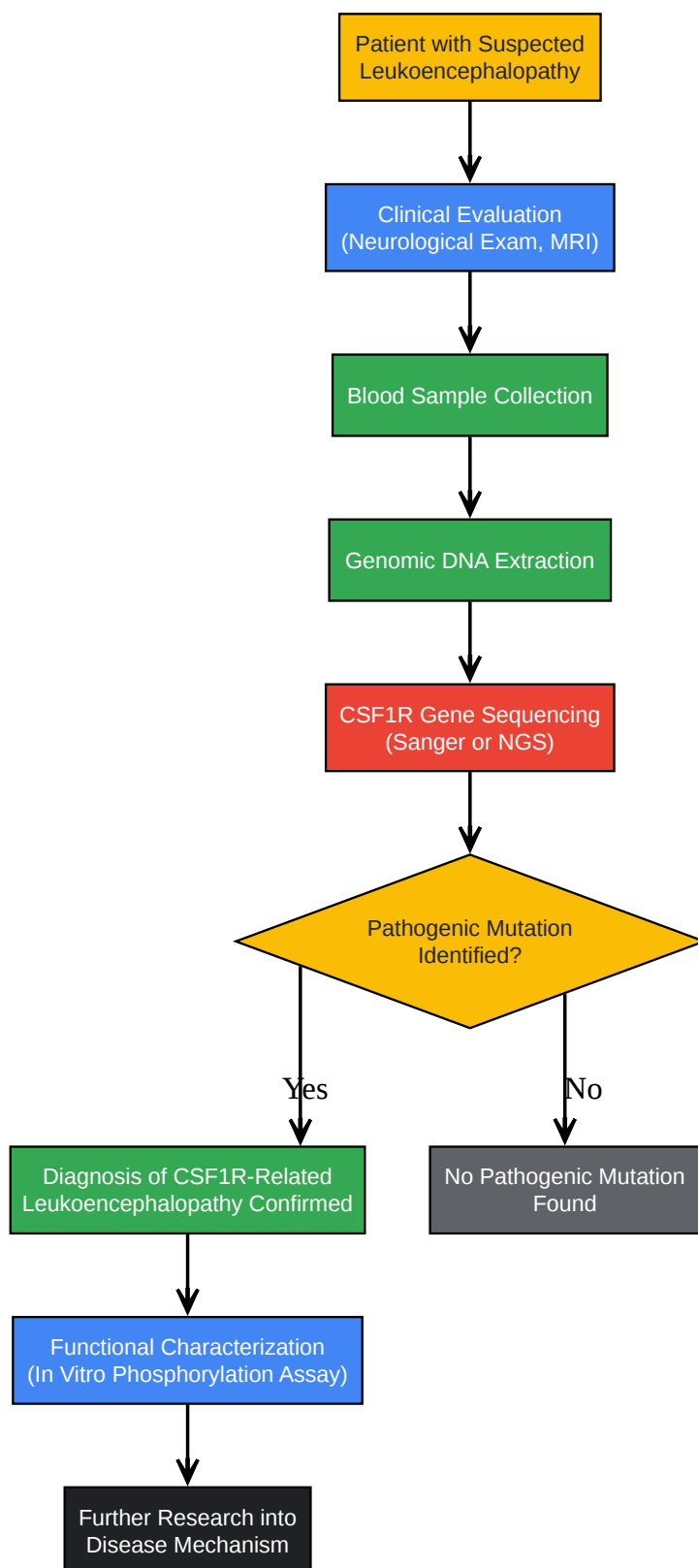
Mutations in the **CSF1R** gene are the sole genetic cause of this disorder. Over 100 different mutations have been identified, with the vast majority being missense mutations located within the tyrosine kinase domain (TKD) of the **CSF1R** protein.^[10] These mutations are typically heterozygous.^[4]

The mutations are thought to lead to a loss of function of the **CSF1R** protein, impairing its ability to autophosphorylate and activate downstream signaling pathways upon ligand binding.^[1] This disruption in signaling is believed to compromise the survival and function of microglia, ultimately leading to the observed neuropathology. While a clear genotype-phenotype correlation has not been established, some studies suggest that the location of the mutation within the TKD may influence the clinical presentation.^{[9][11]}

Signaling Pathways

The **CSF1R** is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34). Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating a cascade of downstream signaling pathways crucial for microglial proliferation, differentiation, and survival.





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